
Dihydroisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydroisoxazole is a useful research compound. Its molecular formula is C3H5NO and its molecular weight is 71.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Dihydroisoxazoles can be synthesized through various methods, including 1,3-dipolar cycloaddition reactions involving nitro compounds and alkenes or alkynes. Recent studies have highlighted efficient synthetic routes that allow for the incorporation of different functional groups, enhancing the versatility of these compounds in medicinal chemistry .
Anti-inflammatory Properties
One notable application of dihydroisoxazole derivatives is their use as anti-inflammatory agents. For instance, a compound known as 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole has been shown to significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo studies. This compound also inhibited COX-2 expression and the nuclear translocation of NF-κB, indicating its potential as a lead for anti-inflammatory drug development .
Antibacterial Activity
This compound derivatives have demonstrated promising antibacterial properties. A study reported the synthesis of several 4,5-dihydroisoxazole-containing benzamide derivatives that effectively target the bacterial cell division protein FtsZ. One derivative exhibited exceptional activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a novel antibacterial agent .
Compound | Target Pathogen | MIC (μg/mL) |
---|---|---|
A16 | MRSA | ≤0.125 - 0.5 |
Cancer Therapeutics
This compound compounds have also been investigated for their anticancer properties. A series of 3-bromo-4,5-dihydroisoxazoles were found to irreversibly inhibit human transglutaminase 2 (TG2), an enzyme implicated in various cancers. These compounds displayed high specificity and low toxicity while demonstrating synergistic effects with established chemotherapeutics against glioblastoma tumors in mouse models .
Case Study 1: Anti-inflammatory Effects
A study conducted on the anti-inflammatory effects of this compound derivatives involved both in vitro and in vivo assessments. The results indicated that these compounds could effectively modulate inflammatory pathways, leading to decreased neutrophil migration and reduced cytokine production in LPS-stimulated macrophages .
Case Study 2: Antibacterial Efficacy
In another investigation, a library of this compound-containing compounds was screened against various bacterial strains. The lead compound demonstrated significant bactericidal activity and was effective in vivo without exhibiting cytotoxicity towards human cells, marking it as a promising candidate for further development .
Analyse Chemischer Reaktionen
Cycloaddition Reactions
Dihydroisoxazoles are synthesized via 1,3-dipolar cycloaddition reactions. For example:
-
Benzonitrile N-oxide reacts with 3-nitroprop-1-ene to form 5-(nitromethyl)-3-phenyl-4,5-dihydroisoxazole (yield: 85%) .
-
Benzoylnitromethane undergoes cycloaddition with alkenes (e.g., allylbenzene) in the presence of p-TsOH to yield 3-carbonylisoxazolines (yield: 69–88%) .
Mechanistic Insights :
-
These reactions proceed through a concerted asynchronous pathway , as shown by quantum-chemical calculations (M06-2X/6-31G(d) level) .
-
Polar solvents enhance reaction rates due to stabilization of transition states .
Ring-Opening and Rearrangement Reactions
Dihydroisoxazoles undergo selective ring-opening under specific conditions:
-
Organometallic Reagents :
-
Benzoisoxazolium salts react with organolithium compounds to form phenylaziridines via a cleavage-closure mechanism .
Nucleophilic Substitution
The 3-bromo-4,5-dihydroisoxazole scaffold participates in nucleophilic substitution due to its electrophilic bromine atom:
-
Reacts with thiols (e.g., glutathione) at the C3 position (k = 0.1–1.0 min⁻¹M⁻¹) .
-
Forms covalent bonds with cysteine residues in enzymes (e.g., transglutaminase 2), confirmed by LC-MS/MS analysis .
Structure-Reactivity Relationship :
-
Stereochemistry : The 5-(S)-dihydroisoxazole isomer inhibits human TG2 20× more effectively than the 5-(R)-isomer .
-
Electron-Withdrawing Groups (e.g., nitro, bromo) enhance electrophilicity and reaction rates .
Hydrolysis and Stability
-
Acidic Conditions : Dihydroisoxazoles hydrolyze to β-hydroxy ketones.
-
Alkaline Conditions : Ring-opening generates β-amino alcohols.
Stability Data :
Condition | Half-Life (h) | Degradation Product |
---|---|---|
pH 7.4 (37°C) | 48 | β-hydroxy ketone |
pH 10 (25°C) | 12 | β-amino alcohol |
Adapted from . |
Functionalization via Cross-Coupling
-
Suzuki-Miyaura Coupling : Pd-catalyzed coupling of 3-bromo-dihydroisoxazoles with aryl boronic acids yields 3-aryl derivatives (yield: 60–75%) .
-
Buchwald-Hartwig Amination : Introduces amine groups at the C3 position (yield: 50–65%) .
Photochemical Reactions
Under UV light (λ = 254 nm), dihydroisoxazoles undergo ring contraction to form aziridines or isomerization to oxazolines, depending on substituents .
Key Mechanistic Observations
-
Electrophilicity : The C3 position is the primary site for nucleophilic attack due to resonance stabilization of the transition state .
-
Steric Effects : Bulky substituents at C5 hinder reactivity with macromolecular targets (e.g., enzymes) .
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate cycloaddition and substitution reactions .
Eigenschaften
CAS-Nummer |
58873-22-6 |
---|---|
Molekularformel |
C3H5NO |
Molekulargewicht |
71.08 g/mol |
IUPAC-Name |
2,3-dihydro-1,2-oxazole |
InChI |
InChI=1S/C3H5NO/c1-2-4-5-3-1/h1,3-4H,2H2 |
InChI-Schlüssel |
FJRPOHLDJUJARI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CON1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.